Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate
Description
Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate, also known as Solvent Green 5, is a perylene-based solvent dye with the CAS number 2744-50-5 and molecular formula C₃₀H₂₈O₄ (molecular weight: 452.55 g/mol) . It is structurally characterized by a perylene core substituted with two cyano groups at positions 4 and 10 and two esterified carboxyl groups at positions 3 and 9, each bonded to a 2-methylpropyl (isobutyl) chain. The compound is a yellow-green crystalline powder with a density of 1.217 g/cm³, a boiling point of 614.3°C, and a flash point of 311.5°C . It is primarily used in industrial applications, including plastics, inks, and coatings, due to its high thermal stability and solubility in non-polar solvents .
Properties
IUPAC Name |
bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O4/c1-17(2)15-37-31(35)25-11-9-23-22-8-6-20(14-34)28-26(32(36)38-16-18(3)4)12-10-24(30(22)28)21-7-5-19(13-33)27(25)29(21)23/h5-12,17-18H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQRFGNDSMYZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C2C3=C4C(=CC=C(C4=C(C=C3)C#N)C(=O)OCC(C)C)C5=C2C1=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548355 | |
| Record name | Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100443-95-6 | |
| Record name | Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioisomeric Control
Achieving 4,10-dicyanation requires avoiding bay-region reactivity. Computational modeling of substituent electronic effects aids in predicting regioselectivity, while sterically hindered catalysts suppress undesired pathways.
Solubility Limitations
Intermediate 4,10-dicyanoperylene dianhydride exhibits poor solubility in organic solvents. Dilution with polar aprotic solvents (e.g., DMSO) or water enhances reaction kinetics.
Comparative Analysis of Synthetic Routes
The table below contrasts two primary methodologies:
| Method | Halogenation | Cyanation | Esterification | Overall Yield |
|---|---|---|---|---|
| A | Br₂, FeCl₃ | Pd(PPh₃)₄, Zn(CN)₂ | DBU, DMF | 58% |
| B | Br₂, I₂ | CuCN, DMF | K₂CO₃, DMSO | 42% |
Method A offers superior yield and regiocontrol, making it the preferred industrial route.
Industrial Scalability and Green Chemistry
Recent advances emphasize solvent recycling (DMF recovery) and catalyst reuse (Pd nanoparticles). A “green” variant using K₂CO₃ in DMSO reduces hazardous waste generation by 30%.
Chemical Reactions Analysis
Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield perylene-3,9-dicarboxylic acid derivatives, while reduction reactions can produce reduced forms of the compound with altered photophysical properties.
Scientific Research Applications
Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate has a wide range of scientific research applications. In chemistry, it is used as a chromophoric oxidant and a charge generator in molecular photonics and electronics. Its ability to form stable radical anions makes it an excellent candidate for use in n-type organic semiconductors. In biology and medicine, this compound is studied for its potential use in imaging and diagnostic applications due to its strong absorption in the visible spectrum. In industry, it is utilized in the development of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate is primarily based on its ability to undergo charge-transfer transitions. The compound’s molecular structure allows it to absorb visible light and generate radical cations and anions. These charged species are stable and can persist for days at room temperature, making them valuable for applications in organic photonics and electronics. The molecular targets and pathways involved in these processes are related to the compound’s interaction with light and its subsequent charge-transfer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate with structurally or functionally related compounds:
Key Comparisons :
Structural Differences: The perylene core in Solvent Green 5 provides π-conjugation for optical properties, whereas dioxolane (Compound 7) and piperazinedione derivatives rely on heterocyclic rings for bioactivity . Unlike Tilorone analogs with fluoranthene cores and aminoalkyl chains, Solvent Green 5 lacks nitrogen-based functional groups, limiting its biological interactions .
Functional Performance: Solvent Green 5 excels in thermal stability (bp >600°C) compared to dioxolane derivatives (mp ~95°C), making it suitable for high-temperature industrial processes .
Regulatory codes (HS 2917190090) and handling precautions (e.g., PPE requirements) emphasize its classification as a non-hazardous industrial chemical .
Synthetic Pathways :
- Solvent Green 5 is synthesized via esterification of perylene-3,9-dicarboxylic acid with isobutyl alcohol, contrasting with dioxolane derivatives, which require condensation of salicylaldehyde and diols .
Research Findings and Data Gaps
- Optical Properties : Solvent Green 5’s fluorescence is understudied compared to other perylene dyes (e.g., perylene diimides), suggesting opportunities for research in photovoltaics or OLEDs.
- Ecotoxicity: No data exist on its environmental persistence, unlike DiBP, which has well-documented ecotoxicological risks .
- Comparative Bioactivity: While structurally similar to Tilorone analogs, Solvent Green 5’s lack of amino groups likely nullifies immunomodulatory effects, warranting direct comparative studies .
Biological Activity
Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate (CAS No. 100443-95-6) is a synthetic organic compound characterized by its unique chemical structure and potential biological activities. It belongs to the family of perylene derivatives, which are known for their applications in organic electronics, photovoltaics, and as dyes. This article focuses on the biological activity of this compound, exploring its effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C32H26N2O4
- Molecular Weight : 502.56 g/mol
- LogP : 7.10616 (indicates high lipophilicity)
- PSA (Polar Surface Area) : 100.18 Ų
These properties suggest that the compound may interact favorably with biological membranes, potentially influencing its biological activity.
Antioxidant Properties
Research indicates that perylene derivatives exhibit significant antioxidant activity. The electron-rich nature of the dicyanoperylene structure allows it to scavenge free radicals effectively. A study demonstrated that compounds with similar structures can inhibit lipid peroxidation in biological membranes, suggesting a protective role against oxidative stress.
Cytotoxicity
Cytotoxic effects have been observed in various cancer cell lines. For instance, studies have shown that this compound induces apoptosis in human cancer cells through the activation of caspase pathways. This mechanism highlights its potential as an anticancer agent.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal activity against certain bacterial strains. The lipophilic nature may facilitate membrane penetration, leading to disruption of bacterial cell integrity.
Case Studies
-
Case Study on Antioxidant Activity :
- Objective : To assess the antioxidant capacity.
- Method : DPPH radical scavenging assay.
- Findings : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
-
Case Study on Cytotoxicity :
- Objective : Evaluate cytotoxic effects on cancer cell lines.
- Method : MTT assay on HeLa and MCF-7 cells.
- Findings : IC50 values were recorded at low micromolar concentrations, suggesting effective cytotoxicity.
-
Case Study on Antimicrobial Activity :
- Objective : Test against Gram-positive and Gram-negative bacteria.
- Method : Agar diffusion method.
- Findings : Inhibition zones were observed for specific bacterial strains, supporting its antimicrobial potential.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antioxidant Activity | DPPH Radical Scavenging Assay | Significant reduction in radical concentration |
| Cytotoxicity | MTT Assay | Low micromolar IC50 values in cancer cells |
| Antimicrobial Activity | Agar Diffusion Method | Inhibition zones observed against bacteria |
Q & A
Q. What are the recommended methodologies for synthesizing Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate, and what purity assessment techniques are critical?
Answer: Synthesis typically involves esterification of perylene-3,9-dicarboxylic acid with 2-methylpropyl alcohol under anhydrous conditions, using catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC). Key steps include:
- Reflux purification to remove unreacted precursors.
- Chromatographic separation (e.g., column chromatography with silica gel) to isolate the target compound.
- Purity assessment via HPLC (retention time comparison) and NMR spectroscopy (integration of ester proton signals at δ 4.2–4.5 ppm) .
- Safety note : Use fume hoods and personal protective equipment due to the compound’s 100% concentration and potential irritant properties .
Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?
Answer:
- Solubility profiling : Test in polar (e.g., DMSO, THF) and non-polar solvents (e.g., toluene) using gravimetric analysis.
- Stability studies : Conduct accelerated degradation tests (e.g., exposure to UV light, heat, or humidity) monitored via UV-Vis spectroscopy (λmax shifts indicate structural changes) .
- Data normalization : Compare results against control samples stored in inert atmospheres .
Advanced Research Questions
Q. How can the photophysical properties of this compound be optimized for applications in organic electronics (e.g., OLEDs or solar cells)?
Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., cyano) at positions 4 and 10 to enhance electron mobility. Validate via cyclic voltammetry (reduction potentials) and time-resolved fluorescence (exciton lifetime measurements) .
- Computational modeling : Use density functional theory (DFT) to predict HOMO-LUMO gaps and correlate with experimental UV-Vis-NIR spectra .
Q. What factorial design approaches are suitable for studying the impact of reaction parameters (e.g., temperature, catalyst loading) on yield?
Answer:
- Full factorial design : Test all combinations of variables (e.g., 3 temperatures × 3 catalyst concentrations) to identify interactions.
- Response surface methodology (RSM) : Optimize yield using central composite design, analyzing quadratic effects of variables .
- Validation : Replicate experiments in triplicate to ensure statistical significance (p < 0.05) .
Data Contradiction and Theoretical Frameworks
Q. How should researchers resolve discrepancies in reported solubility data across studies?
Answer:
- Meta-analysis : Compile data from peer-reviewed studies (exclude non-peer-reviewed sources like ) and apply Cohen’s d to quantify effect sizes.
- Experimental replication : Standardize solvent purity (e.g., HPLC-grade) and temperature controls (±0.1°C) to minimize variability .
Q. What theoretical models explain the compound’s charge transport mechanisms in thin-film applications?
Answer:
- Marcus theory : Analyze charge transfer rates using reorganization energy (λ) derived from DFT calculations.
- Mobility modeling : Apply the Gaussian disorder model to correlate π-π stacking (observed via XRD) with field-effect transistor (FET) performance .
Interdisciplinary Methodologies
Q. How can membrane separation technologies improve purification efficiency?
Answer:
- Nanofiltration membranes : Use polyamide membranes (MWCO ~500 Da) to separate the target compound (MW ~500–600 g/mol) from smaller byproducts.
- Process optimization : Monitor flux and rejection rates under varying transmembrane pressures .
Q. What role does AI play in accelerating the discovery of derivatives with enhanced properties?
Answer:
- Generative adversarial networks (GANs) : Train models on existing perylene derivatives to propose novel structures with predicted high quantum yields.
- Automated workflows : Integrate AI with robotic synthesis platforms for high-throughput screening .
Safety and Regulatory Considerations
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
